molecular formula C24H23NO2 B1585654 (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone CAS No. 105526-85-0

(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone

Cat. No.: B1585654
CAS No.: 105526-85-0
M. Wt: 357.4 g/mol
InChI Key: FQSSRLVFPQIRJK-QFIPXVFZSA-N
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Description

(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone: is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a trityloxymethyl group attached to the nitrogen atom of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone typically involves the protection of the hydroxyl group of a suitable precursor, followed by cyclization to form the pyrrolidinone ring. One common method involves the use of trityl chloride as a protecting group for the hydroxyl group, followed by cyclization using a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced form, often using reagents such as lithium aluminum hydride.

    Substitution: The trityloxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry: (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone is used as a chiral building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and as a starting material for the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used as a tool to study enzyme mechanisms and as a substrate in enzymatic reactions.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trityloxymethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • (S)-(+)-γ-Trityloxymethyl-γ-butyrolactone
  • (S)-(+)-Dihydro-5-trityloxymethyl-2(3H)-furanone
  • 5-O-Trityl-2,3-dideoxy-D-glyceropentono-1,4-lactone

Uniqueness: (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone is unique due to its specific chiral configuration and the presence of the trityloxymethyl group. This makes it particularly useful in asymmetric synthesis and as a chiral building block. Its structural features also contribute to its specific reactivity and applications in various fields.

Properties

IUPAC Name

(5S)-5-(trityloxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23-17-16-22(25-23)18-27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSSRLVFPQIRJK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369959
Record name (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105526-85-0
Record name (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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